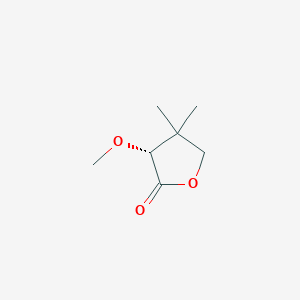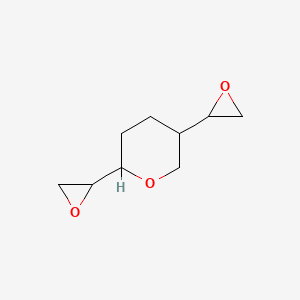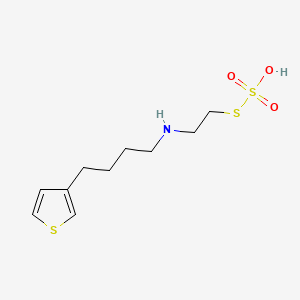
2-((4-(3-Thienyl)butyl)amino)ethanethiol, hydrogen sulfate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(3-Thienyl)butyl)amino)ethanethiol, hydrogen sulfate (ester) is a complex organic compound that features a thiol group, an amino group, and a thienyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3-Thienyl)butyl)amino)ethanethiol, hydrogen sulfate (ester) typically involves multiple steps. One common method includes the reaction of thiourea with an alkyl halide to form a thiol . The thiol group can then be further reacted with an aminoethanethiol under controlled conditions to introduce the amino group. The final step involves the esterification of the thiol group with hydrogen sulfate to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-(3-Thienyl)butyl)amino)ethanethiol, hydrogen sulfate (ester) can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol and amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically results in the formation of disulfides, while reduction can yield the corresponding thiol and amine .
Wissenschaftliche Forschungsanwendungen
2-((4-(3-Thienyl)butyl)amino)ethanethiol, hydrogen sulfate (ester) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((4-(3-Thienyl)butyl)amino)ethanethiol, hydrogen sulfate (ester) involves its interaction with molecular targets through its thiol and amino groups. These functional groups can form covalent bonds with target molecules, leading to various biochemical effects. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanethiol: Contains a thiol group but lacks the amino and thienyl groups.
Thioanisole: Contains a thienyl group but lacks the amino and thiol groups.
Cysteamine: Contains an amino and thiol group but lacks the thienyl group.
Uniqueness
2-((4-(3-Thienyl)butyl)amino)ethanethiol, hydrogen sulfate (ester) is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
38920-51-3 |
|---|---|
Molekularformel |
C10H17NO3S3 |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
3-[4-(2-sulfosulfanylethylamino)butyl]thiophene |
InChI |
InChI=1S/C10H17NO3S3/c12-17(13,14)16-8-6-11-5-2-1-3-10-4-7-15-9-10/h4,7,9,11H,1-3,5-6,8H2,(H,12,13,14) |
InChI-Schlüssel |
LKHJXBUNHXIANF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1CCCCNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine](/img/structure/B14657465.png)

![5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14657479.png)
![1h-Furo[2,3-f]indazole](/img/structure/B14657492.png)
![1-Bromospiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14657499.png)


![N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide](/img/structure/B14657538.png)

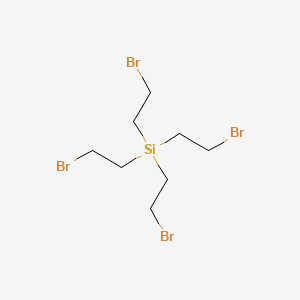
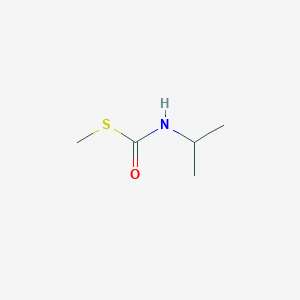
![Naphtho[1,2-b]thiophene, 2-methyl](/img/structure/B14657553.png)
